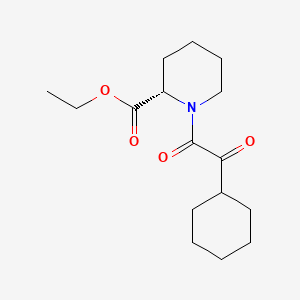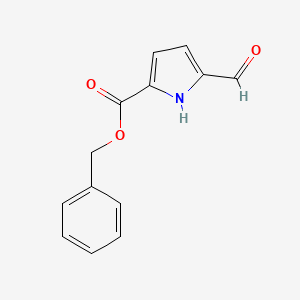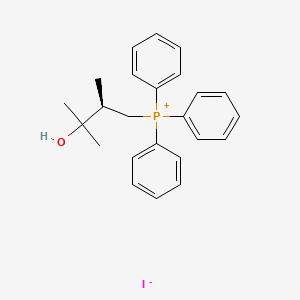
(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a triphenylphosphonium group attached to a chiral ®-3-hydroxy-2,3-dimethylbutyl moiety. The iodide ion serves as the counterion. Quaternary phosphonium salts are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide would be ®-3-hydroxy-2,3-dimethylbutyl iodide. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the iodide, resulting in the formation of the quaternary phosphonium salt.
Industrial Production Methods
Industrial production of quaternary phosphonium salts like ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide involves its ability to act as a carrier for other molecules. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria due to the negative membrane potential of the mitochondrial inner membrane. This targeting ability makes it useful in delivering drugs or other bioactive molecules to mitochondria, where they can exert their effects.
相似化合物的比较
Similar Compounds
- Methyltriphenylphosphonium iodide
- Ethyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
Uniqueness
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is unique due to its chiral ®-3-hydroxy-2,3-dimethylbutyl moiety, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in enantioselective synthesis and chiral drug development.
属性
IUPAC Name |
[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZZXBEMHOOCA-BDQAORGHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28IOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

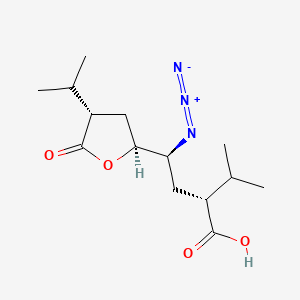
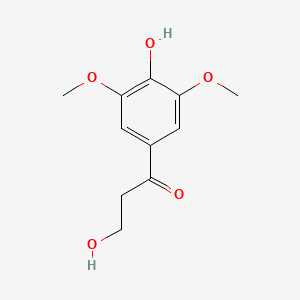
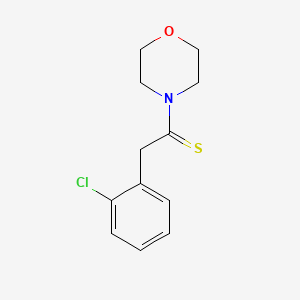
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
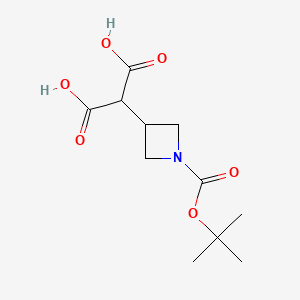
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
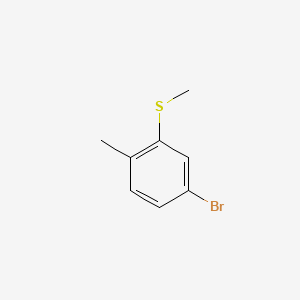
![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B599531.png)
